molecular formula C10H12O3 B1198974 2-Hydroxy-3-isopropylbenzoic acid CAS No. 7053-88-5

2-Hydroxy-3-isopropylbenzoic acid

Cat. No.: B1198974
CAS No.: 7053-88-5
M. Wt: 180.2 g/mol
InChI Key: XGAYQDWZIPRBPF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-3-isopropylbenzoic acid is the enzyme cyclooxygenase-2 (COX-2) . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation.

Mode of Action

This compound functions as an inhibitor of COX-2 . By binding to the active site of the enzyme, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The inhibition of COX-2 by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which are involved in inflammatory responses. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators.

Result of Action

The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins . This results in a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response. Therefore, the action of this compound at the molecular and cellular level leads to anti-inflammatory effects.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-3-isopropylbenzoic acid plays a significant role in biochemical reactions, particularly in the modulation of GABA (gamma-aminobutyric acid) responses. It has been shown to enhance submaximal GABA responses, indicating its potential interaction with GABA receptors . Additionally, this compound may be involved in the preparation of 3-isopropylgentisic acid, suggesting its utility in synthetic organic chemistry .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving GABA receptors. This interaction can lead to changes in gene expression and cellular metabolism, potentially affecting cell function and behavior . The compound’s ability to enhance GABA responses suggests it may have a calming effect on neuronal activity, which could be beneficial in certain therapeutic contexts .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with GABA receptors. This binding enhances the receptor’s response to GABA, leading to increased inhibitory signaling in the nervous system . Additionally, the compound may inhibit or activate specific enzymes involved in GABA metabolism, further modulating its effects on neuronal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Long-term studies have indicated that it can produce sustained enhancement of GABA responses, suggesting its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound enhances GABA responses without significant adverse effects . At higher doses, it may produce toxic effects, including respiratory depression and sedation . These findings highlight the importance of careful dosage management in potential therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to GABA metabolism. It interacts with enzymes such as GABA transaminase, which plays a role in the degradation of GABA . By modulating the activity of these enzymes, the compound can influence the levels of GABA and other related metabolites in the nervous system .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to areas where GABA receptors are abundant, enhancing its effectiveness in modulating neuronal activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with GABA receptors . This localization is crucial for its activity, as it allows the compound to effectively modulate inhibitory signaling in the nervous system . Additionally, post-translational modifications may direct the compound to specific compartments or organelles, further influencing its function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-isopropylbenzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of isopropyl salicylate with thionyl chloride to form the corresponding acid chloride, which is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-isopropylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2-Hydroxy-3-isopropylbenzoic acid can be compared with other similar compounds, such as:

Uniqueness: What sets this compound apart is its specific structural analog to propofol, which imparts unique anesthetic properties. Its ability to enhance GABA responses and potential COX-2 inhibition also contribute to its distinct profile .

Properties

IUPAC Name

2-hydroxy-3-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAYQDWZIPRBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220799
Record name Salicylic acid, 3-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7053-88-5
Record name 2-Hydroxy-3-isopropylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7053-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylic acid, 3-isopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007053885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylic acid, 3-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3-isopropylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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